Cas no 17870-85-8 (Benzoic acid,4-chloro-2-[(3-chlorophenyl)amino]-)
17870-85-8 structure
Product Name:Benzoic acid,4-chloro-2-[(3-chlorophenyl)amino]-
Numero CAS:17870-85-8
MF:C13H9Cl2NO2
MW:282.122061491013
CID:178252
PubChem ID:87345
Update Time:2025-04-19
Benzoic acid,4-chloro-2-[(3-chlorophenyl)amino]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzoic acid,4-chloro-2-[(3-chlorophenyl)amino]-
- 3',5-dichlorodiphenylamine-2-carboxylic acid
- 4-chloro-2-(3-chloroanilino)benzoic acid
- 4-chloro-2-[(3-chlorophenyl)amino]Benzoic acid
- 4-Chlor-2-(3-chlor-anilino)-benzoesaeure
- 4-Chlor-N-(3-chlor-phenyl)-anthranilsaeure
- 4-Chlor-N-(m-chlorphenyl)-anthranilsaeure
- 4-CHLORO-2-((3-CHLOROPHENYL)AMINO)BENZOIC ACID
- 4-chloro-2-(3-chloro-anilino)-benzoic acid
- 4-chloro-2-(3-chlorophenylamino)benzoic acid
- AC1L3DG0
- AC1Q5TFV
- AR-1G1530
- CTK4D6866
- DCDPC
- Dci-dpc
- SureCN6551809
- DTXSID00170530
- 3',5-Dichlorodiphenylamine-2-carboxylate
- Q27076997
- dichloro-diphenylamine 2-carboxylic acid
- SCHEMBL6551809
- GTPL4173
- Benzoic acid, 4-chloro-2-((3-chlorophenyl)amino)-
- 17870-85-8
- Benzoic acid, 4-chloro-2-[(3-chlorophenyl)amino]-
- AKOS025149605
- DTXCID8093021
- DB-357957
-
- Inchi: 1S/C13H9Cl2NO2/c14-8-2-1-3-10(6-8)16-12-7-9(15)4-5-11(12)13(17)18/h1-7,16H,(H,17,18)
- Chiave InChI: GSDQYSSLIKJJOG-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(C(=O)O)=C(C=1)NC1C=CC=C(C=1)Cl
Proprietà calcolate
- Massa esatta: 281.00117
- Massa monoisotopica: 281.001
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 18
- Conta legami ruotabili: 3
- Complessità: 301
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 6.2
- Superficie polare topologica: 49.3Ų
Proprietà sperimentali
- Densità: 1.47
- Punto di ebollizione: 420.2°Cat760mmHg
- Punto di infiammabilità: 207.9°C
- Indice di rifrazione: 1.677
- PSA: 49.33
Benzoic acid,4-chloro-2-[(3-chlorophenyl)amino]- Letteratura correlata
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
17870-85-8 (Benzoic acid,4-chloro-2-[(3-chlorophenyl)amino]-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso